(10z,13z)-Ethyl nonadeca-10,13-dienoate

Vue d'ensemble

Description

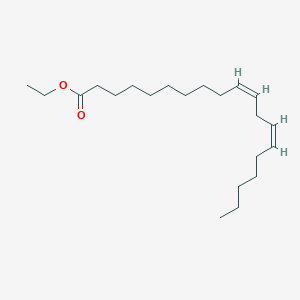

(10z,13z)-Ethyl nonadeca-10,13-dienoate is a complex organic compound with a molecular formula of C21H38O2. This compound is characterized by the presence of two double bonds in the 10th and 13th positions of a nonadeca (19-carbon) chain, with an ethyl ester functional group at one end. It is a derivative of nonadecadienoic acid and is known for its applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (10z,13z)-Ethyl nonadeca-10,13-dienoate typically involves the esterification of nonadecadienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Acid/Base-Catalyzed Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or alkaline conditions to yield (10Z,13Z)-nonadeca-10,13-dienoic acid (free fatty acid) and ethanol. This reaction is critical for metabolic studies and industrial processing.

Key Conditions and Outcomes:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, reflux | Free fatty acid + ethanol | |

| Alkaline Hydrolysis | NaOH, 70–80°C | Sodium salt of fatty acid + ethanol |

Enzymatic Hydrolysis

Lipase-mediated hydrolysis is significant in lipid nanoparticle synthesis and biological systems. The ethyl ester’s stability against lipases depends on structural proximity to hydrolysis-sensitive regions:

-

Optimal Conditions :

Structural modifications within 10 Å of the ester group enhance resistance to enzymatic cleavage, as demonstrated in lipid nanoparticle formulations .

Synthetic Route (Reverse-Phase Evaporation):

-

Dissolution : Ethyl ester + neutral lipid (e.g., cholesterol) in ethanol/HBS buffer.

-

Emulsification : Form water-in-oil (W/O) emulsion with siRNA or nucleic acids.

Key Parameters:

| Parameter | Value/Range | Impact on LNP Properties |

|---|---|---|

| Ethanol Concentration | 20–30% (v/v) | Controls particle size (80–150 nm) |

| Lipid Ratio | 2:1 (Cationic lipid:Cholesterol) | Enhances siRNA encapsulation |

Biosynthetic Pathways

The compound is biosynthesized via enzymatic esterification or alcoholysis:

-

Esterification : (10Z,13Z)-Nonadecadienoic acid + Ethanol → Ethyl ester + H₂O .

-

Alcoholysis : Transesterification of triglycerides with ethanol in fungal systems (e.g., Aspergillus spp.) .

Comparative Analysis of Biosynthetic Methods:

| Method | Yield (%) | Purity (%) | Key Enzymes |

|---|---|---|---|

| Fungal Esterification | 65–75 | >90 | Lipase, Acyltransferase |

| Chemical Synthesis | 85–90 | >95 | Acid/Base Catalysts |

Oxidative Reactivity

The conjugated diene system undergoes oxidation under radical or enzymatic conditions:

-

Autooxidation : Forms hydroperoxides at C9 or C14 positions, detectable via NMR (δ 5.34 ppm for H-6 in oxidized derivatives) .

-

Enzymatic Oxidation : Lipoxygenase (LOX)-mediated oxidation generates signaling oxylipins in plant defense mechanisms .

Proposed Mechanism:

-

Ester Hydrolysis : Release of (10Z,13Z)-nonadecadienoic acid.

-

Membrane Interaction : Increased fluidity → leakage of intracellular components.

Analytical Characterization

Key spectroscopic data for reaction monitoring:

NMR Signatures (CDCl₃):

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-10, H-13 | 5.34 (d, J = 5.2 Hz) | Cis double bond protons |

| C=O | 173.4 | Ester carbonyl |

| -OCH₂CH₃ | 59.6 (t), 14.1 (q) | Ethoxy group |

GC-MS Retention Data:

| Compound | Retention Time (min) | Molecular Ion (m/z) |

|---|---|---|

| (10Z,13Z)-Ethyl nonadeca-10,13-dienoate | 27.92 | 308 [M]⁺ |

Stability and Storage

Applications De Recherche Scientifique

Biological and Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that fatty acids and their derivatives, including (10Z,13Z)-ethyl nonadeca-10,13-dienoate, exhibit antimicrobial activity. Fatty acids can disrupt microbial cell membranes, leading to cell death. This property is particularly relevant for developing natural antimicrobial agents that are less toxic to humans and the environment compared to conventional antibiotics .

1.2 Pheromone Research

This compound has been identified as a potential pheromone component in termites. Specifically, (10Z,13Z)-nonadeca-10,13-dien-2-one has been proposed as a trail-following pheromone in the termite species Glossotermes oculatus. The studies utilized analytical chemistry and behavioral bioassays to confirm its role in termite communication . Such findings could lead to novel pest management strategies utilizing pheromones for attracting or repelling termites.

Agricultural Applications

2.1 Natural Insecticides

The unique properties of this compound suggest its potential use as a natural insecticide. Its ability to affect insect behavior through pheromonal pathways could be harnessed for developing environmentally friendly pest control methods .

2.2 Plant Growth Regulation

Fatty acid esters have been studied for their effects on plant growth and development. The application of compounds like this compound could influence plant physiological processes such as germination and flowering through hormonal pathways .

Industrial Applications

3.1 Biodegradable Plastics

Research into the use of fatty acid esters in the production of biodegradable plastics is ongoing. The incorporation of this compound into polymer matrices could enhance the biodegradability of plastic products while maintaining mechanical properties .

3.2 Lubricants and Coatings

Due to its chemical structure, this compound may also find applications in formulating bio-based lubricants and coatings that are more environmentally sustainable compared to traditional petroleum-based products .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (10z,13z)-Ethyl nonadeca-10,13-dienoate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. The molecular targets and pathways involved can vary, but they often include interactions with lipid membranes or protein receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 10,13-nonadecadienoate: A similar compound with a methyl ester group instead of an ethyl ester group.

Nonadecadienoic acid: The parent acid from which (10z,13z)-Ethyl nonadeca-10,13-dienoate is derived.

Uniqueness

This compound is unique due to its specific ester functional group and the position of its double bonds. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

(10Z,13Z)-Ethyl nonadeca-10,13-dienoate, a compound belonging to the family of unsaturated fatty acids, has garnered attention for its potential biological activities. This article reviews existing literature on the compound's biological activity, particularly focusing on its role as a pheromone in termites and its antimicrobial properties.

Chemical Structure

This compound is characterized by a long carbon chain with two double bonds located at the 10th and 13th positions. Its molecular formula is . The structural representation can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Common Name | Ethyl nonadecadienoate |

1. Pheromone Activity in Termites

Recent studies have identified (10Z,13Z)-nonadeca-10,13-dien-2-one as a trail-following pheromone in Glossotermes oculatus, a termite species. This compound is secreted by the sternal gland and plays a crucial role in termite communication and behavior. Behavioral bioassays demonstrated that termites exhibit significant trail-following responses to this pheromone, indicating its importance in their foraging behavior .

Key Findings:

- Source: Sternal gland of Glossotermes oculatus.

- Function: Trail-following pheromone.

- Behavioral Response: Strong orientation towards pheromone trails.

2. Antimicrobial Properties

The antimicrobial activity of unsaturated fatty acids, including derivatives like this compound, has been explored in various studies. Unsaturated fatty acids are known to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell membranes .

Antimicrobial Activity Summary:

- Mechanism: Disruption of microbial cell membranes leading to leakage of intracellular components.

- Effectiveness: Generally more potent against Gram-positive bacteria due to their simpler cell wall structure.

Study on Pheromonal Communication

In a detailed study analyzing the chemical ecology of termites, researchers utilized electrophysiological methods alongside behavioral assays to ascertain the role of (10Z,13Z)-nonadeca-10,13-dien-2-one. The results indicated that this compound is not only unique in its chemical structure but also pivotal for inter-colonial communication among termites .

Antimicrobial Efficacy Assessment

A comparative analysis of various unsaturated fatty acids revealed that this compound demonstrated moderate antimicrobial activity against several bacterial strains. The study emphasized the necessity for further research into its efficacy and potential applications in developing natural antimicrobial agents .

Propriétés

IUPAC Name |

ethyl (10Z,13Z)-nonadeca-10,13-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3/b9-8-,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMJVXJMTZYBBX-MURFETPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.